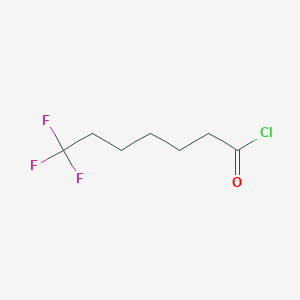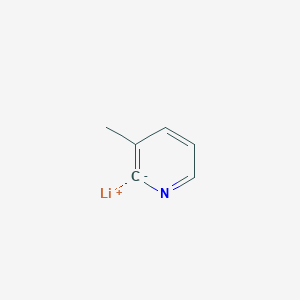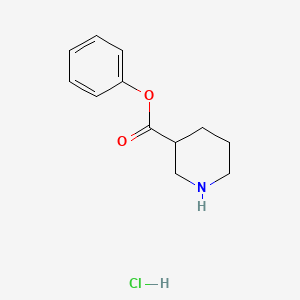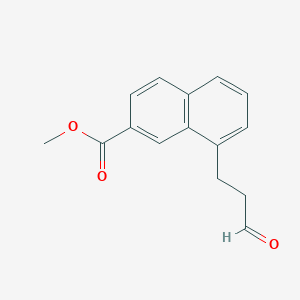![molecular formula C8H15NO2 B14284882 (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one CAS No. 141089-13-6](/img/structure/B14284882.png)
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one is an organic compound that belongs to the class of imines. Imines are characterized by the presence of a carbon-nitrogen double bond (C=N). This particular compound is notable for its unique structure, which includes a hydroxy group and a methyl group attached to the nitrogen atom, making it a valuable subject of study in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one typically involves the condensation of a primary amine with a ketone. One common method is the reaction of 2-hydroxy-2-methylpropanal with butan-2-one in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate imine, which is then isolated and purified.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of catalysts, such as Lewis acids, can further enhance the efficiency of the synthesis.
化学反応の分析
Types of Reactions
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Oximes or nitriles.
Reduction: Amines.
Substitution: Various substituted imines or amines, depending on the nucleophile used.
科学的研究の応用
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of polymers and other materials with specific properties.
作用機序
The mechanism of action of (3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. This inhibition can occur through various pathways, including competitive, non-competitive, or allosteric inhibition. The exact mechanism depends on the specific enzyme and the context of the reaction.
類似化合物との比較
Similar Compounds
(3E)-3-[(2-Hydroxy-2-methylpropyl)imino]butan-2-one: Unique due to its specific structure and functional groups.
Other Imines: Compounds like benzylideneaniline or acetophenone imine share the imine functional group but differ in their substituents and overall structure.
Uniqueness
The uniqueness of this compound lies in its combination of a hydroxy group and a methyl group attached to the nitrogen atom. This specific arrangement imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
141089-13-6 |
|---|---|
分子式 |
C8H15NO2 |
分子量 |
157.21 g/mol |
IUPAC名 |
3-(2-hydroxy-2-methylpropyl)iminobutan-2-one |
InChI |
InChI=1S/C8H15NO2/c1-6(7(2)10)9-5-8(3,4)11/h11H,5H2,1-4H3 |
InChIキー |
FXGAPBGPBNITIK-UHFFFAOYSA-N |
正規SMILES |
CC(=NCC(C)(C)O)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-Methoxy-4-[1-(4-methylphenyl)but-3-en-1-yl]benzene](/img/structure/B14284824.png)

![Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-](/img/structure/B14284832.png)



![(2E)-N-Ethyl-1-[3-(trifluoromethyl)phenyl]propan-2-imine](/img/structure/B14284867.png)

![N,N,N'-Trimethyl-N'-[5-(pyrrolidin-1-yl)pent-3-yn-2-yl]urea](/img/structure/B14284873.png)

